Cas no 1210933-02-0 (N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methanesulfonylpiperidine-4-carboxamide)

N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methanesulfonylpiperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methanesulfonylpiperidine-4-carboxamide
- VU0523096-1
- 1210933-02-0
- N-(1-(furan-2-carbonyl)indolin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- F5834-1453
- N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide
- N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide
- AKOS024521548
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- Inchi: 1S/C20H23N3O5S/c1-29(26,27)22-9-6-15(7-10-22)19(24)21-16-5-4-14-8-11-23(17(14)13-16)20(25)18-3-2-12-28-18/h2-5,12-13,15H,6-11H2,1H3,(H,21,24)
- InChI Key: HKHKLHWGTFRWHO-UHFFFAOYSA-N
- SMILES: S(C)(N1CCC(C(NC2C=CC3CCN(C(C4=CC=CO4)=O)C=3C=2)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 417.13584202g/mol
- Monoisotopic Mass: 417.13584202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 729
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 108Ų
N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methanesulfonylpiperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5834-1453-20mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide |
1210933-02-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5834-1453-1mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide |
1210933-02-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5834-1453-15mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide |
1210933-02-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5834-1453-50mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide |
1210933-02-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5834-1453-3mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide |
1210933-02-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5834-1453-2mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide |
1210933-02-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5834-1453-2μmol |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide |
1210933-02-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5834-1453-40mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide |
1210933-02-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5834-1453-5mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide |
1210933-02-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5834-1453-30mg |
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide |
1210933-02-0 | 30mg |
$119.0 | 2023-09-09 |
N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methanesulfonylpiperidine-4-carboxamide Related Literature
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
Additional information on N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methanesulfonylpiperidine-4-carboxamide
Professional Introduction to N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methanesulfonylpiperidine-4-carboxamide (CAS No: 1210933-02-0)
N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methanesulfonylpiperidine-4-carboxamide, identified by its CAS number 1210933-02-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motif incorporates a combination of heterocyclic rings, including a furan moiety and an indole ring system, which are well-documented for their biological activity and pharmacological relevance.
The furan-2-carbonyl substituent in the molecular structure contributes to the compound's unique chemical properties and reactivity. Furan derivatives are widely recognized for their role in various biological processes and have been explored in numerous drug discovery programs. The presence of this moiety suggests that the compound may exhibit properties such as bioavailability enhancement and metabolic stability, which are critical factors in pharmaceutical development. Furthermore, the methanesulfonylpiperidine component adds a polar, charged functional group that can influence solubility and interactions with biological targets.
In recent years, there has been a growing interest in indole derivatives due to their diverse pharmacological activities. Indole-based compounds have shown promise in treating a range of diseases, including neurological disorders, cancer, and inflammatory conditions. The specific configuration of N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methanesulfonylpiperidine-4-carboxamide makes it a candidate for further investigation in these areas. The indole ring system provides a scaffold for modulating biological pathways, while the 1-methanesulfonylpiperidine moiety offers potential for receptor binding and drug-like properties.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. The use of high-performance analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), has been crucial in confirming the structural integrity of the compound.
Evaluating the pharmacological potential of N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methanesulfonylpiperidine-4-carboxamide requires comprehensive in vitro and in vivo studies. These studies aim to assess its binding affinity to target proteins, its ability to modulate signaling pathways, and its overall therapeutic efficacy. Preliminary data suggest that this compound may exhibit inhibitory activity against specific enzymes or receptors involved in disease pathogenesis. Such findings would support its further development as a lead compound for drug discovery efforts.
The integration of computational chemistry and molecular modeling techniques has played a pivotal role in understanding the interactions between N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl-1-methanesulfonylpiperidine-4-carboxamide and biological targets. These methods allow researchers to predict binding modes, optimize molecular structures, and identify key pharmacophores with high accuracy. By leveraging these computational tools, scientists can accelerate the drug discovery process and prioritize compounds for experimental validation.
In conclusion, N-1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yll-methanesulfonylpiperidine-4-carboxamide (CAS No: 1210933-02-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for developing novel therapeutic agents. Continued investigation into this compound will contribute valuable insights into drug design principles and may lead to the discovery of new treatments for various diseases.
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